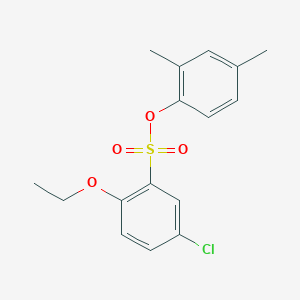

2,4-Dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Dimethylphenyl 5-chloro-2-ethoxybenzene-1-sulfonate, also known as DCES, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCES is a sulfonate ester that is commonly used as a reagent in organic synthesis reactions due to its unique chemical properties. In

Aplicaciones Científicas De Investigación

Sulfonation and Sulfation Reactions

Sulfonation of Phenols and Anisoles

Studies demonstrate the sulfonation of various phenols and anisoles, revealing insights into the reactions involving sulfonate groups. These processes are crucial for modifying the chemical properties of compounds for various applications, including material science, pharmaceuticals, and chemical synthesis (Wit, Woldhuis, & Cerfontain, 2010). The specific conditions under which sulfonation occurs, such as the concentration of sulfuric acid and the temperature, significantly affect the products and yields of these reactions.

Chlorohydroxybenzenesulfonyl Derivatives

The synthesis and characterization of chlorohydroxybenzenesulfonyl derivatives showcase the versatility of sulfonate compounds in producing potential herbicides. This study underlines the importance of sulfonate groups in synthesizing compounds with potential applications in agriculture (Cremlyn & Cronje, 1979).

Photoremovable Protecting Groups

The development of photoremovable protecting groups based on sulfonate derivatives underscores the role of such compounds in facilitating controlled reactions in organic synthesis and biochemistry. This application is critical for research areas requiring precise control over reaction conditions and timing (Klán, Pelliccioli, Pospíšil, & Wirz, 2002).

Potential Applications in Optical Imaging and Cancer Detection

- Water-Soluble Near-Infrared Dyes: The synthesis of water-soluble near-infrared dyes with sulfonate groups for cancer detection through optical imaging illustrates the potential biomedical applications of sulfonate derivatives. These compounds' solubility and fluorescence properties make them suitable for developing molecular probes that can detect cancer cells in vivo (Pham, Medarova, & Moore, 2005).

Propiedades

IUPAC Name |

(2,4-dimethylphenyl) 5-chloro-2-ethoxybenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClO4S/c1-4-20-15-8-6-13(17)10-16(15)22(18,19)21-14-7-5-11(2)9-12(14)3/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXBFUJZDAVTOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)OC2=C(C=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-chlorophenyl)methyl]-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{3-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methylbenzamide](/img/structure/B2816280.png)

![tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B2816282.png)

![2-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2816283.png)

![2-chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide](/img/structure/B2816285.png)

![2-Aminospiro[3.5]nonane-2-carboxylic acid;hydrochloride](/img/structure/B2816288.png)

![({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B2816290.png)

![1-(5-Methylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidine-2-carboxamide](/img/structure/B2816291.png)